molecular formula C34H31N4Na3O6V B165867 Vanadyl-chlorine e(6) CAS No. 133162-62-6

Vanadyl-chlorine e(6)

Cat. No.: B165867
CAS No.: 133162-62-6
M. Wt: 711.5 g/mol
InChI Key: KQOIZXDVRGCTNI-UHFFFAOYSA-I
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Description

The vanadyl-chlorophyl-a complex is a coordination compound formed between vanadyl ions (VO²⁺) and chlorophyll-a, a type of chlorophyll found in plants and algae

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the vanadyl-chlorophyl-a complex typically involves the reaction of vanadyl sulfate (VOSO₄) with chlorophyll-a in an appropriate solvent, such as methanol or ethanol. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The complex is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of the vanadyl-chlorophyl-a complex may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yield and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: The vanadyl-chlorophyl-a complex can undergo various chemical reactions, including:

    Oxidation: The vanadyl ion (VO²⁺) can be oxidized to vanadate (VO₄³⁻) under certain conditions.

    Reduction: The complex can be reduced to form lower oxidation states of vanadium.

    Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.

    Substitution: Various ligands, such as imidazole or pyridine, can be introduced under controlled conditions.

Major Products Formed:

    Oxidation: Vanadate complexes.

    Reduction: Lower oxidation state vanadium complexes.

    Substitution: New vanadyl complexes with different ligands.

Scientific Research Applications

The vanadyl-chlorophyl-a complex has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.

    Biology: Studied for its potential role in photosynthesis and its interaction with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of the vanadyl-chlorophyl-a complex involves its interaction with various molecular targets and pathways. The vanadyl ion can mimic certain biological molecules, such as phosphate, allowing it to interact with enzymes and proteins involved in critical cellular processes. This interaction can lead to the modulation of enzyme activity, affecting pathways related to energy production, cell signaling, and metabolism.

Comparison with Similar Compounds

The vanadyl-chlorophyl-a complex can be compared with other similar compounds, such as:

    Vanadyl-acetylacetonate complex: Known for its catalytic properties in organic synthesis.

    Vanadyl-imidazole complex: Studied for its biological activity and potential therapeutic applications.

    Vanadyl-pyridine complex:

The vanadyl-chlorophyl-a complex stands out due to its specific interaction with chlorophyll-a, making it particularly relevant in studies related to photosynthesis and plant biology.

Properties

CAS No.

133162-62-6

Molecular Formula

C34H31N4Na3O6V

Molecular Weight

711.5 g/mol

IUPAC Name

trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+)

InChI

InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5

InChI Key

KQOIZXDVRGCTNI-UHFFFAOYSA-I

SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2]

Synonyms

(48V)-vanadyl-chlorine e(6) Na
vanadyl-chlorine e(6)
vanadyl-chlorophyl-a complex

Origin of Product

United States

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